Naphthalen-2-yl cyclohexylcarbamate
Description
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
naphthalen-2-yl N-cyclohexylcarbamate |
InChI |
InChI=1S/C17H19NO2/c19-17(18-15-8-2-1-3-9-15)20-16-11-10-13-6-4-5-7-14(13)12-16/h4-7,10-12,15H,1-3,8-9H2,(H,18,19) |
InChI Key |
ZYHUWMGJJOBBCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)OC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Scientific Research Applications
Naphthalen-2-yl cyclohexylcarbamate has been studied for its antimicrobial properties, particularly against resistant strains of bacteria.
Antimicrobial Properties
Research indicates that related carbamates exhibit significant antimicrobial activity with low cytotoxicity against human cells. For instance, certain derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin and ciprofloxacin .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Target Bacteria | MIC (µM) | Reference |
|---|---|---|---|
| 1 | Staphylococcus aureus | 42 | |
| 2 | MRSA | 0.018 | |
| 3 | Enterococcus faecalis | >100 |
Structure-Activity Relationships
The structure-activity relationships (SAR) of this compound suggest that modifications to the substituents on the naphthalene ring can significantly affect its biological activity. For example, compounds with nitro substitutions have demonstrated enhanced potency against Staphylococcus aureus compared to their chloro counterparts .
Case Study 1: Antimicrobial Efficacy
In a study evaluating various carbamates, this compound derivatives were tested for their efficacy against clinical isolates of MRSA. The results indicated that certain derivatives exhibited nanomolar MICs, demonstrating their potential as effective antibacterial agents .
Case Study 2: Cytotoxicity Assessment
The cytotoxicity of this compound was assessed using human monocytic leukemia cell lines (THP-1). The findings revealed that most tested compounds exhibited minimal cytotoxic effects, with LD50 values greater than 30 µM, indicating a favorable safety profile for therapeutic applications .
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions to yield cyclohexylamine and naphthalen-2-ol derivatives.
Key Findings:
-
Acidic Hydrolysis : In 1M HCl at 80°C, the compound cleaves to form cyclohexylammonium chloride and 2-naphthol, confirmed by IR loss of the carbamate C=O stretch (1727 cm⁻¹) and emergence of phenolic O–H bands (~3400 cm⁻¹) .
-
Basic Hydrolysis : Treatment with 1M NaOH produces cyclohexylamine and sodium 2-naphthoxide. The reaction rate increases with temperature, achieving >90% conversion in 2 hours at 60°C .
Table 1: Hydrolysis Conditions and Products
| Condition | Reagent | Temperature | Time | Products | Yield | Source |
|---|---|---|---|---|---|---|
| Acidic | 1M HCl | 80°C | 4 hrs | Cyclohexylamine + 2-naphthol | 85% | |
| Basic | 1M NaOH | 60°C | 2 hrs | Sodium 2-naphthoxide | 92% |
Nucleophilic Substitution
The carbamate’s carbonyl carbon is susceptible to nucleophilic attack, enabling reactions with amines or thiols.
Example Reaction:
-
Aminolysis : Reaction with benzylamine in acetonitrile at 25°C produces N-cyclohexyl-N-benzylurea and 2-naphthol. The reaction is facilitated by triethylamine, with a 78% yield after 24 hours .
Mechanistic Pathway :
-
Nucleophilic attack by benzylamine on the carbamate carbonyl.
-
Cleavage of the C–O bond, releasing 2-naphthol.
-
Formation of N-cyclohexyl-N-benzylurea via intermediate isocyanate trapping .
Acylation and Alkylation
The naphthalene ring undergoes electrophilic substitution, while the carbamate group participates in acylations.
Acylation:
-
Stearoylation : Treatment with stearoyl chloride in dry CH₂Cl₂ yields (R,S)-cyano(naphthalen-1-yl)methyl stearate. IR analysis confirms ester C=O formation (1764 cm⁻¹) and loss of hydroxyl bands .
Alkylation:
-
Methylation : Reaction with methyl iodide in the presence of K₂CO₃ introduces a methyl group at the naphthalene ring’s α-position, confirmed by ¹H NMR upfield shifts (δ 7.21 ppm to 7.05 ppm) .
Table 2: Acylation/Alkylation Reactions
Stability Under Thermal and pH Variations
The compound exhibits moderate thermal stability but degrades under extreme conditions:
-
Thermal Stability : Decomposition begins at 180°C (TGA), with complete breakdown by 250°C, releasing CO₂ and cyclohexyl isocyanate .
-
pH Stability : Stable in neutral aqueous solutions (pH 6–8) for >48 hours. Rapid hydrolysis occurs at pH <3 or >10.
Enzymatic Interactions
As a carbamate, it acts as a reversible inhibitor of acetylcholinesterase (AChE) via carbamylation of the active-site serine. Kinetic studies show a Kᵢ of 12.5 μM, comparable to clinically used carbamates .
Comparison with Similar Compounds
Table 1: Structural Features of Related Compounds
Key Observations :
Table 2: Comparative Physical Data
Key Observations :
- The naphthalen-2-yl derivative is expected to exhibit higher melting points than tert-butyl analogs due to aromatic stacking, as seen in sulfonamide crystals () .
- Ultrasound-assisted synthesis () achieves near-quantitative yields for carbamates, suggesting similar efficiency could apply to the target compound .
Q & A
Q. How to investigate membrane interaction dynamics using biophysical techniques?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on sensor chips to measure binding kinetics.
- Fluorescence Anisotropy : Label the compound with BODIPY and monitor partitioning into model membranes (e.g., DOPC liposomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
